REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1.[C:13](Cl)(Cl)=[O:14]>>[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([N:12]=[C:13]=[O:14])[CH2:5][CH2:4]1
|
Name
|
4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CCC(C2=C1SC=C2)N
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(C2=C1SC=C2)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |